1-(4-Bromophenethyl)-4-methylpiperazine

Description

Significance of Piperazine (B1678402) Derivatives in Chemical Synthesis and Molecular Design

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4), is recognized as a "privileged structure" in the realm of medicinal chemistry and drug design. rsc.orgmdpi.com Its prevalence is due to a combination of favorable properties. The two nitrogen atoms can act as hydrogen bond acceptors or donors, which allows molecules containing this ring to interact effectively with biological targets like proteins and enzymes. mdpi.com This structural feature also tends to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. mdpi.com

Piperazine derivatives are integral components in a wide array of marketed drugs with diverse therapeutic applications, including antipsychotics, antidepressants, antihistamines, and antibiotics. rsc.org Beyond pharmaceuticals, the versatile binding capabilities of the piperazine ring make it a valuable ligand in the field of catalysis and in the construction of metal-organic frameworks (MOFs). rsc.org The ability to easily modify the piperazine ring at its nitrogen atoms allows chemists to create vast libraries of compounds with varied properties, making it a cornerstone for developing new therapeutic agents and functional materials. researchgate.net

Rationale for Academic Investigation of 1-(4-Bromophenethyl)-4-methylpiperazine from a Chemical Biology Perspective

From a chemical biology perspective, which utilizes small molecules to study and manipulate biological systems, this compound presents several points of interest. nih.govbroadinstitute.org The compound serves as a valuable molecular scaffold for creating more complex molecules. Its structure combines the well-established bioactive piperazine moiety with a bromophenethyl group.

The bromine atom on the phenyl ring is a particularly useful feature. It can serve as a chemical "handle" for synthetic chemists, allowing for a variety of cross-coupling reactions to attach other molecular fragments. This makes the compound a useful intermediate in the synthesis of larger, more elaborate molecules designed to interact with specific biological targets. For instance, similar brominated phenylpiperazine structures have been used as precursors in the development of new psychoactive substances and other biologically active agents. chemicalbook.com

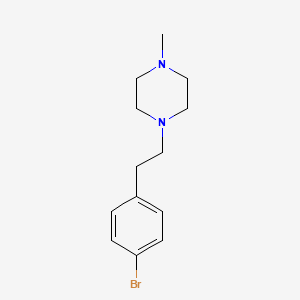

Structural Elucidation and Naming Convention of the Compound

The formal name, this compound, precisely describes the molecular architecture of the compound. A systematic breakdown of the name reveals the specific arrangement of its atoms:

Piperazine : This is the core of the molecule, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.

1-(...) : This indicates that a substituent is attached to the nitrogen atom at position 1 of the piperazine ring.

Phenethyl : This substituent is a two-carbon chain (the 'ethyl' part) attached to a phenyl group (a benzene (B151609) ring).

4-Bromo : This specifies that a bromine atom is attached to the phenyl ring at the fourth carbon atom, which is the position directly opposite the point of attachment to the ethyl group.

4-methylpiperazine : This indicates that a methyl group (-CH₃) is attached to the nitrogen atom at position 4 of the piperazine ring.

Therefore, the structure consists of a piperazine ring with a 4-bromophenethyl group on one nitrogen and a methyl group on the other.

Below are the key chemical identifiers and properties for this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BrN₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 332373-10-9 | nih.gov |

| Molecular Weight | 283.21 g/mol | nih.gov |

| InChI Key | WCOODAWUEIXTFL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CN1CCN(CCC2=CC=C(Br)C=C2)CC1 | sigmaaldrich.com |

Properties

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-15-8-10-16(11-9-15)7-6-12-2-4-13(14)5-3-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYXAGOZVVZUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches

Retrosynthetic Analysis of 1-(4-Bromophenethyl)-4-methylpiperazine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the newly formed carbon-nitrogen bonds.

The primary disconnection is at the C-N bond between the piperazine (B1678402) nitrogen and the phenethyl group. This approach simplifies the molecule into two key synthons: a nucleophilic 1-methylpiperazine (B117243) unit and an electrophilic 4-bromophenethyl unit.

Disconnection 1 (C-N Bond): This leads to two precursor molecules:

1-Methylpiperazine: A readily available secondary amine that acts as the nucleophile.

4-Bromophenethyl bromide: An alkyl halide that serves as the electrophile for a direct N-alkylation reaction. sigmaaldrich.com

Alternatively, this disconnection can suggest other synthetic strategies:

Reductive Amination: This would involve 1-methylpiperazine and 4-bromophenylacetaldehyde.

Amide Reduction: This route would start with 1-methylpiperazine and 4-bromophenylacetic acid to form an amide, which is then reduced.

A second, less common disconnection could be considered at the aryl-nitrogen bond, suggesting a palladium-catalyzed coupling approach between a brominated aromatic ring and the piperazine nitrogen.

Classical and Modern Synthetic Routes for Piperazine Core Functionalization

The functionalization of the piperazine core to introduce the 4-bromophenethyl moiety can be achieved through several reliable methods.

The most direct approach for synthesizing this compound is the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a suitable 4-bromophenethyl halide. The reaction involves the lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacking the electrophilic carbon of the phenethyl group, displacing a leaving group (e.g., bromide).

The reaction typically proceeds under the following conditions:

Reactants: 1-methylpiperazine and 1-bromo-4-(2-bromoethyl)benzene. sigmaaldrich.com

Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the reaction.

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N) is often added to neutralize the hydrobromic acid byproduct generated during the reaction.

Temperature: The reaction may be performed at room temperature or heated to increase the reaction rate.

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being particularly prominent. nih.govjocpr.comacs.org This method allows for the direct coupling of an aryl halide with an amine. In this context, 1-methylpiperazine can be coupled with a suitable bromophenyl derivative.

This reaction has become a cornerstone in pharmaceutical synthesis due to its high efficiency, selectivity, and functional group tolerance. jocpr.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylpiperazine and regenerate the catalyst. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

| Parameter | Condition | Source |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | rsc.org |

| Ligand | XantPhos, BINAP, or other phosphine-based ligands | rsc.org |

| Base | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ | researchgate.net |

| Solvent | Anhydrous, aprotic solvents like 1,4-dioxane (B91453) or toluene | researchgate.net |

| Temperature | Typically elevated temperatures (80-120 °C) | rsc.org |

Reductive Amination: This two-step, one-pot procedure is a versatile method for forming C-N bonds and is widely used in the pharmaceutical industry. researchgate.net The synthesis of this compound via this route involves:

Imine Formation: Reaction of 1-methylpiperazine with 4-bromophenylacetaldehyde to form an intermediate iminium ion.

Reduction: In-situ reduction of the iminium ion using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org

This method is valued for its operational simplicity and the use of stable reagents. studylib.net

Amidation Followed by Reduction: Another pathway involves the formation of an amide intermediate, which is subsequently reduced.

Amidation: 1-methylpiperazine is reacted with 4-bromophenylacetic acid, often activated as an acyl chloride or using a coupling agent (e.g., DCC, HATU), to form N-(4-bromophenylacetyl)-4-methylpiperazine.

Reduction: The resulting amide is then reduced to the corresponding amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF).

Precursor Chemistry and Intermediate Synthesis

The availability and synthesis of key precursors are critical for the successful production of the target compound.

Synthesis of 1-Methylpiperazine: 1-Methylpiperazine is an important industrial chemical and a versatile intermediate in organic synthesis. chemicalbook.comatamanchemicals.com Several methods for its synthesis have been reported.

Table 2: Selected Synthetic Routes for 1-Methylpiperazine

| Starting Materials | Reagents and Conditions | Yield | Source |

| Piperazine | Methylating agent (e.g., formic acid/formaldehyde) | High | atamanchemicals.com |

| Diethanolamine & Methylamine | High temperature (200 °C) and pressure (250 bar) | Industrial Scale | atamanchemicals.com |

| N-methylethylenediamine & Di-Me oxalate | 1. Aminolysis; 2. Hydrogenation with Raney nickel | 95.11% | chemicalbook.com |

| 1,4-Dimethylpiperazine | Transmethylation with an organic amine or ammonia, catalyst | High | google.com |

While not a direct precursor for the N-alkylation or reductive amination routes to the final product, the synthesis of 1-Amino-4-methylpiperazine is of interest in heterocyclic chemistry. A green chemistry approach for its synthesis has been reported involving the reduction of an N-nitroso compound. chemicalbook.com

The synthesis involves the following steps:

A solution of N-nitroso-4-methylpiperazine in water is treated with ammonium (B1175870) chloride.

Zinc powder is added in portions while maintaining the temperature at 35°C under a carbon dioxide atmosphere.

The reaction proceeds for approximately 1.5 hours, after which the product, 4-Methylpiperazin-1-amine, is isolated by filtration and vacuum distillation. chemicalbook.com

This method reportedly achieves a high yield of 96%. chemicalbook.com

Derivatization of 1-(2-Bromoethyl)-4-methylpiperazine (B1519031)

The synthesis of the target molecule, this compound, can be approached through the derivatization of key precursors. One such synthetic pathway involves the strategic use of 1-(2-Bromoethyl)-4-methylpiperazine sigmaaldrich.combldpharm.com. This method centers on forming a new carbon-carbon bond between the ethyl group of the piperazine derivative and a 4-bromophenyl moiety.

A plausible and effective approach for this transformation is the reaction of 1-(2-bromoethyl)-4-methylpiperazine with a 4-bromophenyl organometallic reagent. The Grignard reagent, 4-bromophenylmagnesium bromide, is a suitable candidate for this purpose. The synthesis of this reagent is typically achieved by reacting 1,4-dibromobenzene (B42075) with magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF).

The subsequent coupling reaction would involve the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the bromoethyl group in 1-(2-bromoethyl)-4-methylpiperazine. This nucleophilic substitution reaction, often facilitated by a catalyst such as a copper(I) salt (e.g., CuI), results in the formation of the desired this compound product. The reaction is typically conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Synthesis of 4-Bromophenethyl Halides

An alternative and more common synthetic route to this compound involves the N-alkylation of 1-methylpiperazine with a 4-bromophenethyl halide. The preparation of these halides, particularly 4-bromophenethyl bromide, is a critical preliminary step.

The most direct precursor for 4-bromophenethyl halides is 4-bromophenethyl alcohol nih.gov. Standard organic chemistry transformations can be employed to convert the primary alcohol group into a good leaving group, such as a halide.

Methods for Converting 4-Bromophenethyl Alcohol to 4-Bromophenethyl Bromide:

| Reagent System | Description |

| Phosphorus Tribromide (PBr₃) | A common and effective method where the alcohol reacts with PBr₃, often in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures, to yield the corresponding alkyl bromide. |

| Thionyl Bromide (SOBr₂) | Similar to PBr₃, thionyl bromide can be used to convert primary alcohols to alkyl bromides. |

| Appel Reaction | This reaction uses a combination of a triarylphosphine (like triphenylphosphine, PPh₃) and a halogen source (like carbon tetrabromide, CBr₄) to convert alcohols to alkyl halides under mild conditions. organic-chemistry.org |

| Hydrobromic Acid (HBr) | Concentrated hydrobromic acid can be used to convert alcohols to alkyl bromides, though this method may require heating and is sometimes less clean than using phosphorus or sulfur-based reagents. |

The choice of method depends on factors such as substrate tolerance to acidic or harsh conditions, desired yield, and reagent availability. For instance, the Appel reaction is known for its mild conditions, which can be advantageous for sensitive substrates organic-chemistry.org.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and minimizing reaction time and byproducts. For the synthesis of N-alkylated piperazine derivatives, several parameters can be systematically adjusted. These include the choice of solvent, catalyst, temperature, and base.

Research on the synthesis of related heterocyclic compounds demonstrates the importance of this optimization process. For example, in syntheses involving condensation reactions, a variety of solvents and catalysts are often screened to find the most effective combination. researchgate.netresearchgate.net

Table of Optimization Parameters for a Model Reaction: The following table is a representative example based on general optimization studies for related syntheses and does not represent a specific synthesis of the title compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodine (20) | Ethanol (B145695) | Reflux | 5 | 68 researchgate.net |

| 2 | Iodine (15) | Ethanol | Reflux | 7 | Lower Yield |

| 3 | Iodine (25) | Ethanol | Reflux | 5 | No Improvement |

| 4 | Iodine (20) | Methanol | Reflux | 6 | Moderate Yield researchgate.net |

| 5 | Iodine (20) | Acetonitrile | Reflux | 8 | Moderate Yield researchgate.net |

| 6 | Piperidine (20) | Ethanol | Reflux | 12 | Lower Yield researchgate.net |

| 7 | Acetic Acid (20) | Ethanol | Reflux | 10 | Lower Yield researchgate.net |

| 8 | None | Ethanol | Reflux | 24 | No Product researchgate.net |

| 9 | H₂SO₄-SiO₂ | Ethanol | Reflux | 1.5 | High Yield researchgate.net |

As illustrated, ethanol often proves to be an effective solvent. researchgate.netresearchgate.net The selection of a catalyst is critical; while some reactions proceed without one, the presence of a catalyst like molecular iodine or a solid acid like H₂SO₄-SiO₂ can significantly improve yields and reduce reaction times. researchgate.netresearchgate.net Temperature is another key variable, with reflux conditions often being optimal for driving the reaction to completion. researchgate.net

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed to achieve high purity for piperazine-containing compounds.

Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For similar syntheses, hot ethanol has been successfully used as a recrystallization solvent. researchgate.netresearchgate.net

Distillation : If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing decomposition of the product. This is particularly useful for separating the final product from high-boiling impurities or solvents. google.com

Acid-Base Extraction : Since this compound is a basic compound due to its nitrogen atoms, acid-base extraction is a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic piperazine derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH) to deprotonate the product, and the pure compound can be extracted back into an organic solvent.

Chromatography : Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating compounds based on their polarity. The crude mixture is applied to the top of a column, and a solvent (eluent) is passed through, carrying the components at different rates.

Purification via Salt Formation : Impure piperazine mixtures can be purified by converting the desired piperazine into a specific salt that precipitates out of a solution, leaving impurities behind. For instance, piperazine can be precipitated as piperazine diacetate from an acetone (B3395972) solution, effectively separating it from other N-alkyl piperazine contaminants. google.com The pure piperazine can then be regenerated from the salt.

The selection of a purification strategy depends on the physical properties of the product and the nature of the impurities. Often, a sequence of these techniques is required to obtain the compound in high purity.

Molecular Recognition and in Vitro Interaction Studies

Principles of Ligand-Target Interactions in Chemical Biology

The interaction between a ligand, such as 1-(4-Bromophenethyl)-4-methylpiperazine, and its biological target is governed by fundamental principles of molecular recognition. These include the three-dimensional shape of both the ligand and the binding site on the target protein (steric complementarity), as well as the distribution of charges and hydrophobic/hydrophilic regions (electronic and hydrophobic complementarity). The formation of a stable ligand-target complex is driven by various non-covalent interactions, including hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. The specific arrangement of the bromophenethyl group and the methylpiperazine moiety would be critical in determining its binding specificity and affinity for any potential biological targets.

Quantitative Characterization of Molecular Affinities

The affinity of a ligand for its target is a measure of the strength of the binding interaction and is typically quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Radioligand Binding Assay Methodologies (e.g., Competition, Saturation Kinetics)

Radioligand binding assays are a common and sensitive method to determine the affinity of a compound for a receptor. In a typical competition binding assay, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). By measuring the displacement of the radioligand, the Ki value of the test compound can be determined. Saturation binding assays, on the other hand, use increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd).

No published studies utilizing radioligand binding assays to determine the binding affinity of this compound for any specific target were identified.

Non-Radiolabeled Binding Assay Techniques (e.g., Fluorescence-Based Assays)

Fluorescence-based assays offer an alternative to radiolabeling for quantifying ligand-target interactions. Techniques such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR) can provide detailed information on binding affinity and kinetics. For example, in a fluorescence polarization assay, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger target protein, the tumbling slows, and the polarization of light increases, allowing for the determination of binding affinity.

No specific data from fluorescence-based assays or other non-radiolabeled techniques for this compound could be located in the available scientific literature.

Assessment of In Vitro Target Engagement at the Molecular Level

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. Cellular thermal shift assays (CETSA) or methods involving target-specific reporter genes can be used to assess target engagement in vitro. These assays provide evidence that the compound can cross cell membranes and bind to its target in a more complex biological environment.

There are currently no publicly available studies that assess the in vitro target engagement of this compound at the molecular level.

Enzyme Interaction Mechanisms and Inhibition Kinetics (if applicable to the compound type)

Should this compound interact with an enzyme, studies on its inhibition kinetics would be necessary to understand its mechanism of action. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined, providing insight into how the compound affects enzyme function.

No research detailing the interaction of this compound with any specific enzymes or its enzyme inhibition kinetics has been published.

Structure Activity Relationship Sar and Chemoinformatic Analysis

Fundamental Concepts of Structure-Activity and Structure-Affinity Relationships

Structure-Activity Relationship (SAR) and Structure-Affinity Relationship (StAR) are foundational concepts in medicinal chemistry and pharmacology. They seek to determine how the chemical structure of a molecule relates to its biological activity and binding affinity to a specific target, respectively. The core principle is that the three-dimensional arrangement of atoms and functional groups in a molecule dictates its interactions with biological macromolecules like proteins and receptors.

The piperazine (B1678402) ring, a central feature of 1-(4-Bromophenethyl)-4-methylpiperazine, is considered a "privileged structure" in pharmaceutical research. mdpi.com This is due to its common presence in numerous biologically active compounds and its favorable physicochemical properties, which can improve solubility and bioavailability. mdpi.com Modifications to a molecule's structure, even minor ones, can lead to significant changes in its activity. These modifications can involve altering substituent groups, changing stereochemistry, or modifying the molecular backbone. By systematically altering a lead compound and observing the corresponding changes in biological effect, researchers can build a SAR profile. This profile helps in understanding the pharmacophore—the essential three-dimensional arrangement of features responsible for a molecule's biological activity.

Identification of Key Structural Features for Specific Molecular Interactions

The structure of this compound contains several key features that are critical for its potential molecular interactions:

The Piperazine Ring : This heterocyclic amine is a versatile scaffold. Its two nitrogen atoms can act as hydrogen bond acceptors, and the ring itself adopts a flexible chair conformation, allowing it to fit into various binding pockets. The substitution pattern on its nitrogen atoms is crucial for defining its interaction profile.

The 4-Methyl Group : The methyl group on the N4 nitrogen of the piperazine ring is a small, lipophilic substituent. This group can influence the molecule's basicity, steric profile, and ability to form hydrophobic interactions within a binding site.

The Phenethyl Linker : This two-carbon chain connects the piperazine ring to the bromophenyl group. The length and flexibility of this linker are critical as they determine the spatial orientation of the two terminal ring systems, which is essential for optimal interaction with a target protein.

The 4-Bromophenyl Group : This aromatic ring provides a large, flat surface for potential pi-stacking interactions. The bromine atom at the para-position is an important feature. As a halogen, it is an electron-withdrawing group, which modifies the electronic properties of the phenyl ring. mdpi.com The position of substituents on the phenyl ring is known to be imperative for the effectiveness of a compound. mdpi.commdpi.com Studies on other molecules have shown that a bromo substituent can be a key structural requirement for inhibiting the migration of certain cells. mdpi.com

The combination of a basic nitrogen center (piperazine), a flexible linker, and an aromatic ring system is a common motif in compounds designed to interact with various receptors and enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the activity of molecules based on their physicochemical properties, known as molecular descriptors. mdpi.comnih.gov By establishing a mathematical correlation between these descriptors and the observed biological activity of a set of compounds, QSAR models can forecast the activity of new, untested molecules. mdpi.com

For classes of compounds like piperazine derivatives, various QSAR studies have identified key molecular descriptors that correlate with biological activity. mdpi.comresearchgate.net These descriptors can be categorized as electronic, steric, and lipophilic. While specific QSAR models for this compound are not publicly detailed, studies on related piperazine derivatives provide insight into the types of descriptors that are likely important. mdpi.com

For instance, a QSAR study on a series of piperazine derivatives identified several descriptors as being significantly correlated to biological inhibitory activity. mdpi.com

| Descriptor Category | Specific Descriptor | Potential Relevance to Molecular Behavior |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Relates to the molecule's ability to accept electrons and its reactivity. mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the molecule's capacity to act as an electrophile in reactions. mdpi.com |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Estimates the surface area of polar atoms, which is crucial for membrane permeability. mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Predicts the solubility of the compound in water, affecting its pharmacokinetic profile. mdpi.com |

| Physicochemical | Refractive Index (n) | A fundamental physical property related to molecular composition. mdpi.com |

These models, once validated, can be used to virtually screen libraries of analogues and prioritize the synthesis of compounds predicted to have the highest desired activity. mdpi.comyoutube.com

Design and Synthesis of Analogues for Elucidating Specific Binding Determinants (non-clinical focus)

To explore the SAR of this compound and identify the specific determinants of its binding, medicinal chemists can design and synthesize a series of structural analogues. This process involves systematically modifying each key structural feature of the parent molecule. The goal is to probe the importance of each component for molecular recognition at a target site.

The general synthetic approach often involves coupling an appropriately substituted phenethyl halide, such as 1-bromo-2-(4-bromophenyl)ethane, with 1-methylpiperazine (B117243). The design of analogues would focus on systematic structural variations.

| Modification Strategy | Rationale | Example Analogues |

| Phenyl Ring Substitution | To probe the role of electronic and steric effects at the para-position. mdpi.com | Replace the 4-bromo substituent with other halogens (F, Cl), electron-donating groups (e.g., methyl, methoxy), or electron-withdrawing groups (e.g., trifluoromethyl, nitro). mdpi.commdpi.com |

| Piperazine N4-Substitution | To determine the influence of the substituent's size and lipophilicity on binding and physicochemical properties. | Replace the 4-methyl group with a hydrogen atom, larger alkyl groups (ethyl, isopropyl), or small polar groups. |

| Linker Modification | To assess the impact of the distance and flexibility between the piperazine and phenyl rings. nih.gov | Shorten or lengthen the alkyl chain (e.g., phenpropyl, phenbutyl) or introduce rigidity with cyclic structures or double bonds. |

| Isomeric Rearrangement | To understand the spatial requirements of the binding pocket. | Move the bromo substituent to the ortho- or meta-positions of the phenyl ring. mdpi.com |

By synthesizing these focused libraries of analogues and evaluating their binding affinity, a detailed map of the structure-activity landscape can be constructed. nih.govmdpi.com This non-clinical approach is fundamental to understanding the molecular interactions that govern a compound's behavior and provides a rational basis for the design of new chemical entities. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This technique is critical in drug design for understanding how a ligand like 1-(4-Bromophenethyl)-4-methylpiperazine might interact with a biological target, such as a protein receptor. frontiersin.orgsemanticscholar.org The process involves predicting the binding mode and affinity, often represented by a scoring function. wjarr.com

Despite the utility of this method, no specific molecular docking studies featuring this compound as the ligand have been identified in the reviewed literature. Research in this area often focuses on broader categories of arylpiperazine derivatives without mentioning this specific compound. frontiersin.orgsemanticscholar.org

Pharmacophore Modeling and Virtual Screening for Chemical Probes

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can then be used as a query in virtual screening to search large compound databases for other molecules with similar features, potentially identifying new chemical probes or drug candidates. mdpi.comresearchgate.net

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore models are derived from a set of active molecules when the structure of the biological target is unknown. mdpi.com This approach would involve analyzing the conformational space of this compound and other similar active compounds to create a consensus pharmacophore. However, no studies detailing the generation of a ligand-based pharmacophore from this compound were found.

Structure-Based Pharmacophore Derivation

When the three-dimensional structure of the target receptor is known, a structure-based pharmacophore can be derived by analyzing the key interaction points between the ligand and the receptor's binding site. mdpi.com This provides a more precise model for virtual screening. As no docking studies for this compound have been published, no subsequent structure-based pharmacophore models have been developed.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. frontiersin.org For a ligand-receptor complex, MD simulations are used to assess the stability of the predicted binding pose from molecular docking and to analyze the dynamic interactions that stabilize the complex. researchgate.netresearchgate.net There are no available MD simulation studies specifically investigating this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals (like HOMO and LUMO), and reactivity of a molecule. jmaterenvironsci.comnih.gov These calculations can predict properties like electrostatic potential, which is crucial for understanding molecular interactions and reaction mechanisms. researchgate.net A review of the literature found no specific quantum chemical calculations or DFT analyses for this compound.

In Silico Prediction of Molecular Properties Relevant to Chemical Reactivity

Various computational tools and models are used to predict molecular properties from a compound's structure alone, a process known as in silico prediction. These properties can include physicochemical characteristics and descriptors relevant to reactivity and bioavailability. While public chemical databases like PubChem often provide computed properties for many compounds, a dedicated entry with this information for this compound could not be located. For the related compound, 1-(4-Bromophenyl)-4-methylpiperazine, such data is available and is presented for illustrative purposes of the type of data that would be generated.

Table of Predicted Properties for a Related Compound

The following table shows in silico predicted properties for the structurally related compound 1-(4-Bromophenyl)-4-methylpiperazine , as specific data for this compound is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂ | PubChem |

| Molecular Weight | 255.15 g/mol | PubChem |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 254.04186 g/mol | PubChem |

| Topological Polar Surface Area | 6.5 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

This data pertains to CID 11817675 and is provided for context on the nature of in silico predictions. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with exceptional accuracy. For 1-(4-Bromophenethyl)-4-methylpiperazine (C₁₃H₁₉BrN₂), HRMS would be used to determine its exact molecular mass.

The technique, often employing soft ionization methods like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the theoretically calculated mass. A match within a very low tolerance (typically <5 ppm) provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass. The presence of the bromine atom would be confirmed by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic arrangement within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required for a full structural assignment of this compound.

¹H NMR: This spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include distinct peaks for the aromatic protons on the bromophenyl ring, the protons of the ethyl linker, the protons on the piperazine (B1678402) ring, and the singlet for the methyl group. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) would confirm the adjacency of protons.

¹³C NMR: This spectrum provides information on all the unique carbon atoms in the molecule. It would show distinct signals for the carbon atoms of the bromophenyl ring, the ethyl chain, the piperazine ring, and the methyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice.

The resulting data would allow for the unambiguous determination of:

Molecular Conformation: The exact spatial orientation of the bromophenethyl group relative to the methylpiperazine moiety, including the conformation of the piperazine ring (typically a chair conformation).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: Identification of how molecules pack together in the crystal, revealing non-covalent interactions such as van der Waals forces or potential weak hydrogen bonds that dictate the crystal's supramolecular architecture.

No crystallographic data for this specific compound has been reported in the searched literature.

Advanced Chromatographic Separations for Purity Assessment and Isolation of Analogues (e.g., HPLC-UV, GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, by-products, or other analogues.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a primary method for purity analysis. A validated HPLC method using a suitable stationary phase (e.g., C18) and mobile phase would establish a specific retention time for the compound. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected by a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification. The compound would elute from the GC column at a characteristic retention time, after which the coupled mass spectrometer would generate a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and confirming the molecular weight of the main component post-separation. mdpi.commdpi.com An LC-MS method would provide both the retention time and the mass-to-charge ratio of the compound, offering a high degree of confidence in its identification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching from the benzene (B151609) ring.

Aliphatic C-H stretching from the ethyl and piperazine methyl groups.

C-N stretching from the piperazine ring.

Aromatic C=C bending and stretching vibrations.

A C-Br stretching vibration, typically found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions due to the π-electron system of the bromophenyl ring. It would show a characteristic wavelength of maximum absorbance (λ_max), which is useful for quantitative analysis using techniques like HPLC-UV. The electronic transitions observed can help confirm the presence of the aromatic chromophore. sharif.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Piperazine (B1678402) Scaffolds

The synthesis of piperazine derivatives has traditionally focused on the modification of the nitrogen atoms. However, to fully explore the chemical space and generate greater structural diversity, modern synthetic chemistry is increasingly targeting the functionalization of the carbon atoms within the piperazine ring. mdpi.com

Recent advancements have provided powerful tools for creating complex, C-substituted piperazine scaffolds. researchgate.net Methodologies such as transition-metal-catalyzed reactions, photoredox catalysis, and direct C-H functionalization are changing the landscape of heterocyclic chemistry. researchgate.netnsf.gov These approaches offer unprecedented efficiency and selectivity, allowing for the construction of intricate molecular architectures that were previously difficult to access. nsf.gov For instance, C-H functionalization enables the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes and reducing the number of steps required. mdpi.comnsf.gov

Future synthetic efforts related to 1-(4-Bromophenethyl)-4-methylpiperazine could leverage these innovative strategies to create novel analogs. By precisely modifying the carbon backbone of the piperazine ring, researchers can systematically investigate structure-activity relationships, potentially leading to compounds with enhanced properties.

| Methodology | Description | Key Advantages | Potential Application to this compound Analogs |

|---|---|---|---|

| Traditional N-Substitution | Focuses on alkylation, arylation, or acylation at the nitrogen atoms of the piperazine ring. nih.gov | Well-established, reliable, good for modulating solubility and basicity. tandfonline.com | Generation of a baseline library of derivatives. |

| C-H Functionalization | Directly converts C-H bonds on the piperazine ring to other functional groups using catalysts (e.g., transition metals, photoredox). mdpi.comnsf.gov | High atom and step economy, access to novel substitution patterns, changes retrosynthetic logic. nsf.gov | Introduction of substituents at specific carbon positions to probe new interactions with biological targets. |

| Photoredox Catalysis | Uses light to initiate chemical transformations, often enabling unique bond formations under mild conditions. mdpi.comresearchgate.net | Mild reaction conditions, high functional group tolerance, access to radical-mediated pathways. mdpi.com | Creation of complex C2-substituted piperazine analogs. mdpi.com |

| Ring-Opening/Cyclization Strategies | Involves opening a cyclic precursor (e.g., cyclic sulfamidate) followed by a cyclization reaction to form the piperazine ring. researchgate.net | Allows for the construction of highly substituted piperazine scaffolds with defined stereochemistry. researchgate.net | Synthesis of analogs with multiple stereocenters on the piperazine ring. |

Exploration of Unconventional Molecular Interaction Paradigms

Understanding how a molecule like this compound interacts with its biological targets is fundamental. While classical hydrogen bonds and hydrophobic interactions are well-studied, research is now delving into more subtle and unconventional interactions. Molecular modeling and structural biology studies on related piperazine derivatives have revealed the importance of interactions such as π-π stacking and C-H hydrogen bonds. nih.govacs.org

These unconventional bonds, though weaker individually, can collectively contribute significantly to binding affinity and selectivity. For example, in studies of certain piperazine derivatives, unconventional C-H hydrogen bonds with specific amino acid residues like glutamic acid were identified as key interactions. nih.govacs.org Furthermore, the conformation of the piperazine ring itself—typically a chair conformation—and the nature of its substituents can dictate the balance between electrostatic and hydrophobic interactions with a target protein. nih.govnih.gov

Future research on this compound should employ high-resolution structural analysis and molecular dynamics simulations to map its complete interaction profile. This could uncover previously overlooked binding determinants and provide a more nuanced understanding of its mechanism of action, guiding the design of next-generation molecules with tailored interaction profiles.

Integration of Artificial Intelligence and Machine Learning in Rational Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design. researchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the design-build-test-learn cycle. mdpi.com

For a scaffold like the one in this compound, AI/ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from piperazine analogs to predict the biological activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

Predictive Modeling: AI can forecast pharmacokinetic properties, potential off-target effects, and drug-target interactions, reducing late-stage attrition. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel piperazine derivatives with optimized activity and safety profiles. researchgate.net

The integration of AI into the research pipeline for piperazine compounds promises to make the discovery process more efficient and rational. rsc.org By leveraging machine learning, researchers can more effectively navigate the vast chemical space to identify molecules with superior characteristics. researchgate.netmdpi.com

| AI/ML Application | Description | Objective | Impact on Research |

|---|---|---|---|

| Predictive Modeling (QSAR) | Develops models that correlate chemical structures with biological activities or properties. nih.gov | To predict the efficacy and properties of novel compounds before synthesis. | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |

| Virtual Screening | Uses ML models to rapidly screen large virtual libraries of compounds to identify those likely to bind to a specific target. mdpi.com | To identify potential "hit" compounds from vast chemical databases. | Accelerates the hit-identification phase of drug discovery. |

| De Novo Drug Design | Employs generative models to create novel molecular structures with desired pharmacological profiles. researchgate.net | To explore new chemical space and design optimized molecules from scratch. | Facilitates the discovery of innovative chemical scaffolds beyond existing templates. |

| Drug-Target Interaction (DTI) Prediction | Utilizes deep learning and graph convolutional networks to predict the interaction between a compound and a protein target. mdpi.com | To identify potential biological targets for a compound or find new compounds for a target. | Aids in mechanism-of-action studies and drug repurposing. |

Advancements in High-Throughput Screening Techniques for Novel Chemical Biology Probes

High-throughput screening (HTS) is a cornerstone of modern chemical biology, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.govmdpi.com The development of robust and miniaturized assays, often in 96- or 384-well plate formats, is crucial for discovering novel probes. mdpi.com

Future research will likely involve screening libraries of this compound analogs using advanced HTS platforms. These platforms are moving beyond simple biochemical assays to more complex, biologically relevant systems:

Cell-based Assays: These assays measure a compound's effect within a living cell, providing insights into cellular pathways and phenotypes. mdpi.comresearchgate.net

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering a detailed view of a compound's effects.

Novel Assay Technologies: Innovations such as the "PPI cat-ELCCA" (Protein-Protein Interaction catalytic Enzyme-Linked Click Chemistry Assay) are being developed to enable HTS for challenging targets like full-length protein-protein interactions, which are often more biologically relevant than isolated domains. nih.gov

For an effective HTS campaign, assays must be robust, with statistical parameters like a Z' factor of ≥0.5 indicating a suitable assay. nih.gov By applying these advanced HTS techniques, researchers can efficiently identify derivatives of this compound that act as selective chemical probes, which are invaluable tools for dissecting complex biological processes. taylorfrancis.com

Multi-Omics Integration for Systems-Level Chemical Understanding

To fully comprehend the biological impact of a chemical compound, it is increasingly necessary to move beyond a single-target perspective and adopt a systems-level view. Multi-omics integration—the simultaneous analysis of data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic picture of how a cell or organism responds to a chemical perturbation. nih.govnih.gov

Applying a multi-omics approach to study this compound could reveal:

Transcriptomic changes: Identifying which genes are up- or down-regulated in response to the compound.

Proteomic shifts: Measuring changes in protein expression and post-translational modifications.

Metabolomic profiling: Analyzing how metabolic pathways are altered.

Integrating these different layers of biological information can help identify the primary targets of the compound, uncover off-target effects, reveal downstream pathway modulations, and discover potential biomarkers of response. nih.govcbirt.net This systems-level understanding is critical for advancing a chemical probe into a more developed research tool or therapeutic candidate. nih.gov Computational pipelines are being developed to integrate these heterogeneous datasets, often using metabolic models as a scaffold to connect genotype to phenotype and characterize metabolic regulation at multiple levels. cbirt.net

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenethyl)-4-methylpiperazine?

The synthesis typically involves multi-step alkylation and coupling reactions. A common approach starts with brominated phenethylamine derivatives and 4-methylpiperazine. Key steps include:

- Alkylation : Reacting 4-bromophenethyl bromide with piperazine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Methylation : Introducing the methyl group via reductive amination or direct alkylation with methyl iodide .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity. Yield optimization often requires temperature control (60–80°C) and inert atmospheres .

Q. How is the compound structurally characterized in academic research?

Standard analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (283.21 g/mol) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 153–154°C for analogous piperazine derivatives) .

- Elemental Analysis : Validation of C, H, N, Br content within ±0.3% of theoretical values .

Q. What preliminary biological activities are associated with this compound?

Early studies highlight:

- Neurotransmitter Receptor Interaction : The piperazine moiety binds serotonin (5-HT) and dopamine receptors, influencing mood regulation pathways .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) via membrane disruption .

- Cytotoxicity Screening : IC₅₀ values >50 µM in cancer cell lines (e.g., MCF-7), suggesting selective targeting needs optimization .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale research applications?

Yield optimization strategies include:

- Catalyst Screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to reduce side products .

- Solvent Optimization : Switching from DMF to acetonitrile improves reaction homogeneity and reduces decomposition .

- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability (yields ↑15–20% vs. batch methods) .

- In-line Analytics : Real-time FTIR monitoring to adjust stoichiometry and reaction time dynamically .

Q. What computational methods predict its receptor-binding affinities?

Advanced approaches involve:

- Molecular Docking : Using AutoDock Vina to model interactions with 5-HT₁A receptors (binding energy ≤ −8.5 kcal/mol) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Hammett constants and steric parameters to correlate substituent effects with activity .

Q. How should researchers address contradictory spectroscopic data during characterization?

Troubleshooting steps include:

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology involves:

- Systematic Substitution : Introducing halogens (Cl, F) or electron-donating groups (OCH₃) at the phenyl ring to assess activity shifts .

- Bioisosteric Replacement : Swapping piperazine with morpholine or thiomorpholine to evaluate pharmacokinetic changes .

- In Vitro Assays : Radioligand binding (³H-LSD for 5-HT receptors) and functional cAMP assays for dose-response profiling .

Methodological & Safety Considerations

Q. What safety protocols are critical for handling this compound?

Q. How to evaluate its stability under varying experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.